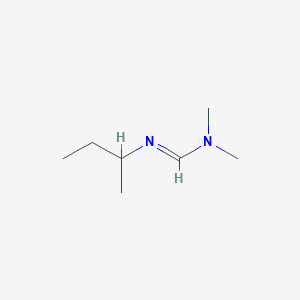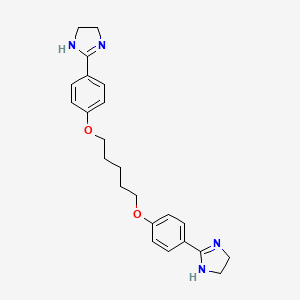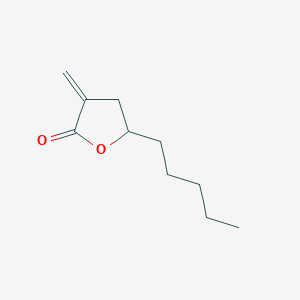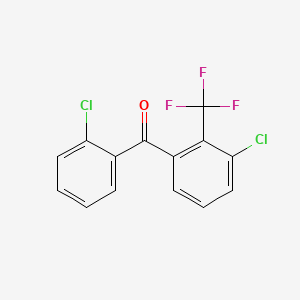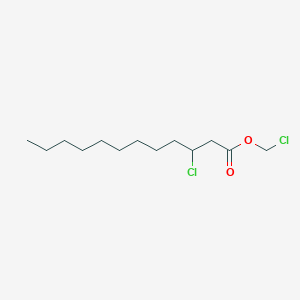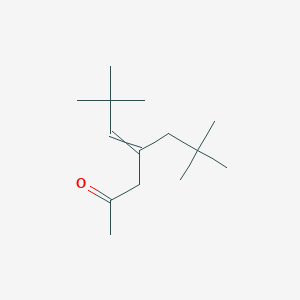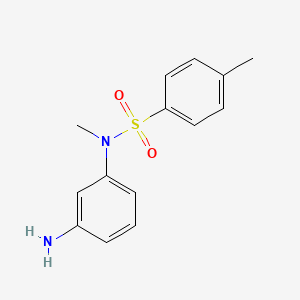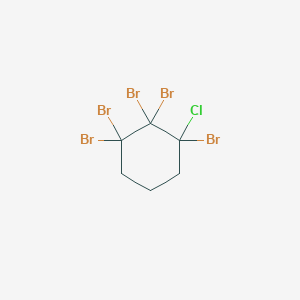
1,1,2,2,3-Pentabromo-3-chlorocyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3-Pentabromo-3-chlorocyclohexane is a halogenated cycloalkane, characterized by the presence of five bromine atoms and one chlorine atom attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3-Pentabromo-3-chlorocyclohexane typically involves the bromination and chlorination of cyclohexane. The process can be carried out through free radical halogenation, where cyclohexane is treated with bromine and chlorine under specific conditions, such as the presence of a radical initiator like UV light or a peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled halogenation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
1,1,2,2,3-Pentabromo-3-chlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of cyclohexane derivatives with different functional groups.
Reduction: Formation of partially or fully dehalogenated cyclohexane.
Oxidation: Formation of cyclohexanone or other oxidized derivatives.
科学的研究の応用
1,1,2,2,3-Pentabromo-3-chlorocyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study halogenation reactions and mechanisms.
Biology: Investigated for its potential effects on biological systems, including its role as a halogenated compound in biochemical studies.
Medicine: Explored for its potential use in drug development and as a model compound for studying halogenated drug interactions.
Industry: Utilized in the development of flame retardants and other industrial chemicals due to its halogen content.
作用機序
The mechanism of action of 1,1,2,2,3-Pentabromo-3-chlorocyclohexane involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include:
Halogen Bonding: Interaction with electron-rich sites on target molecules.
Radical Formation: Generation of free radicals under specific conditions, leading to further chemical transformations.
類似化合物との比較
Similar Compounds
- 1,1,2,2-Tetrabromo-3-chlorocyclohexane
- 1,1,2,2,3,3-Hexabromocyclohexane
- 1,1,2,2,3-Tribromo-3-chlorocyclohexane
Uniqueness
1,1,2,2,3-Pentabromo-3-chlorocyclohexane is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. The presence of five bromine atoms and one chlorine atom on the cyclohexane ring makes it a valuable compound for studying halogenation effects and developing halogenated materials.
特性
CAS番号 |
84886-81-7 |
|---|---|
分子式 |
C6H6Br5Cl |
分子量 |
513.08 g/mol |
IUPAC名 |
1,1,2,2,3-pentabromo-3-chlorocyclohexane |
InChI |
InChI=1S/C6H6Br5Cl/c7-4(8)2-1-3-5(9,12)6(4,10)11/h1-3H2 |
InChIキー |
AUTSLLHNWAZVLE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C(C1)(Br)Br)(Br)Br)(Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


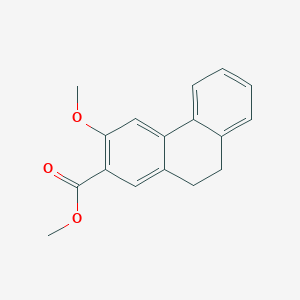
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
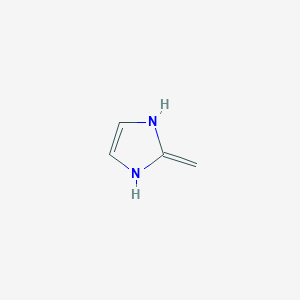
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)
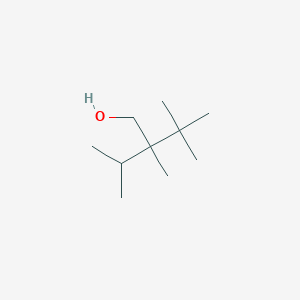
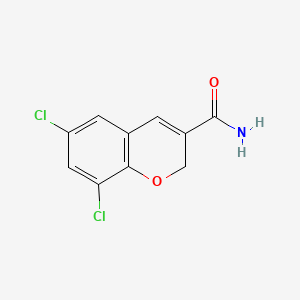
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
